Lithium sulphamate

Description

Properties

CAS No. |

21856-68-8 |

|---|---|

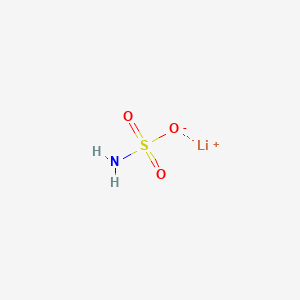

Molecular Formula |

H2LiNO3S |

Molecular Weight |

103.1 g/mol |

IUPAC Name |

lithium;sulfamate |

InChI |

InChI=1S/Li.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 |

InChI Key |

SAPIQCCFEBULSH-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].NS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Lithium Sulfamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of lithium sulfamate (LiSO₃NH₂). It is intended to serve as a technical resource, consolidating available data, experimental methodologies, and key applications relevant to the scientific community. Note: The spelling "sulfamate" is more prevalent in contemporary scientific literature than "sulphamate," and is used interchangeably in cited sources.

Compound Identification

Lithium sulfamate is the lithium salt of sulfamic acid. It is a key compound in emerging materials science applications, particularly in the field of energy storage.

| Identifier | Value | Reference |

| IUPAC Name | lithium;sulfamate | [1] |

| CAS Number | 21856-68-8 | [1][2][3] |

| Molecular Formula | LiSO₃NH₂ (or H₂LiNO₃S) | [1][2] |

| Canonical SMILES | [Li+].NS(=O)(=O)[O-] | [1] |

| InChI Key | SAPIQCCFEBULSH-UHFFFAOYSA-M | [1] |

| EC Number | 244-621-7 | [1][2] |

| Synonyms | Lithium sulphamate, Sulfamic acid monolithium salt | [1][2] |

Physical Properties

The physical characteristics of lithium sulfamate are summarized below. Much of the available data is derived from computational models, with experimental data being less common in publicly accessible literature.

| Property | Value | Reference |

| Molecular Weight | 103.1 g/mol (Computed) | [1][2] |

| Exact Mass | 102.99154253 Da (Computed) | [1][2] |

| Appearance | Crystalline solid. | [4] |

| Solubility | Soluble in water. Forms congruently melting crystal hydrates, specifically LiSO₃NH₂·4H₂O and LiSO₃NH₂·5H₂O.[5] Aqueous solutions with concentrations over 50 wt. % tend toward vitrification (glass formation) upon cooling rather than crystallization.[5] | |

| Crystal Structure | Orthorhombic, Space Group: Pca2₁ | [4] |

| Lattice Parameters | a = 16.253 Å, b = 5.0529 Å, c = 8.2469 Å | [4] |

Chemical Properties and Reactivity

Lithium sulfamate's chemical behavior is central to its primary application in stabilizing lithium metal anodes.

-

Stability : It is stable under standard conditions. In the context of battery electrolytes, it demonstrates improved stability compared to bare lithium metal when exposed to common electrolyte solvents.[6]

-

Reactivity with Lithium Metal : Lithium sulfamate can be formed in situ through a direct reaction between sulfamic acid and lithium metal.[6][7] This reaction creates a protective, artificial solid electrolyte interphase (SEI) on the surface of the lithium metal.

-

Electrochemical Behavior : The in situ formed lithium sulfamate layer possesses high ionic conductivity and a low surface diffusion barrier for lithium ions.[7][8] This facilitates rapid and uniform diffusion of Li⁺ ions, which is critical for preventing the formation of lithium dendrites during battery cycling.[6][7] Dendrite growth is a major failure mechanism in lithium metal batteries.[7][8]

-

Moisture Sensitivity : The protective layer formed by lithium sulfamate on lithium metal has been shown to improve the moisture stability of the highly reactive underlying metal.[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of lithium sulfamate and its functional layers are crucial for reproducible research.

Protocol for In Situ Formation of a Lithium Sulfamate Protective Layer

This protocol describes the method for creating a lithium sulfamate (Li-SA) layer on a lithium metal anode, as adapted from recent literature.[7][9]

-

Solution Preparation : Dissolve sulfamic acid (>99.5% purity) in dimethyl sulfoxide (DMSO) to a concentration of 0.025 M under magnetic stirring. This step should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions with air and moisture.

-

Surface Reaction : Immerse a metallic lithium foil into the prepared sulfamic acid/DMSO solution for several minutes.

-

Cleaning : Carefully remove the lithium foil from the solution and gently brush away residual liquid with a non-stick wiping paper.

-

Solvent Evaporation : Transfer the treated lithium foil to a vacuum oven and heat at 80°C overnight under an argon atmosphere to evaporate the DMSO solvent.

-

Final Product : The resulting product is a lithium metal foil coated with a lithium sulfamate protective layer, denoted as Li-SA@Li. All fabrication steps should be conducted in a glovebox with H₂O and O₂ concentrations below 0.1 ppm.[9]

Protocol for Determination of Aqueous Solubility (Visual-Polythermal Method)

This generalized protocol is based on the methodology used to determine the solubility of lithium sulfamate in water.[5]

-

Sample Preparation : Prepare a series of aqueous solutions of lithium sulfamate with varying known concentrations (wt. %).

-

Apparatus : Place a small volume of a solution in a sealed vessel equipped with a stirrer and a precise temperature sensor (e.g., a platinum resistance thermometer). The vessel should allow for visual observation of the solution.

-

Cooling and Observation : Slowly cool the solution while continuously stirring. The rate of cooling should be controlled to ensure thermal equilibrium.

-

Freezing Point Determination : Visually monitor the solution for the first appearance of crystals. The temperature at which crystallization begins is recorded as the freezing temperature for that specific concentration.

-

Data Collection : Repeat the process for all prepared concentrations.

-

Polytherm Construction : Plot the recorded freezing temperatures against their corresponding concentrations (wt. % of lithium sulfamate). This plot represents the solubility polytherm, which reveals the temperatures at which the solution is saturated and forms solid phases, including any crystal hydrates.[5]

Visualizations: Workflows and Logical Relationships

The following diagrams, rendered using DOT language, illustrate key processes involving lithium sulfamate.

Caption: Workflow for the synthesis of a lithium sulfamate-coated lithium anode.

Caption: How a lithium sulfamate layer improves lithium metal anode performance.

References

- 1. This compound | H2LiNO3S | CID 23670130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound, CAS:21856-68-8 Reagent Grade from Guangzhou Yaoguang Technology Co., Ltd. - ECHEMI [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Diagram of solubility of lithium sulfamate in water [inis.iaea.org]

- 6. Highly reversible lithium metal anodes enabled by a lithium sulfamate layer with high ionic conductivity and a low surface diffusion barrier - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. Highly reversible lithium metal anodes enabled by a lithium sulfamate layer with high ionic conductivity and a low surface diffusion barrier - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

The Solubility Profile of Lithium Sulfamate: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the current understanding of lithium sulfamate's solubility in aqueous and organic media. This document synthesizes available data, outlines key experimental methodologies for solubility determination, and presents a generalized workflow for such assessments.

Executive Summary

Lithium sulfamate (LiSO₃NH₂), a salt of lithium and sulfamic acid, is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility is critical for process development, formulation design, and safety assessments. This guide reveals that while lithium sulfamate exhibits very high solubility in water, quantitative data in the public domain is sparse. Furthermore, there is a significant lack of published data regarding its solubility in common organic solvents. This document serves to collate the available information and provide standardized protocols for researchers to determine its solubility characteristics in-house.

Solubility of Lithium Sulfamate

Aqueous Solubility

Lithium sulfamate is known to be highly soluble in water. A study by L. N. Sal'nikova and V. A. Storozhenko in Zhurnal Fizicheskoj Khimii investigated the solubility of lithium sulfamate in water using a visual-polythermal method. Their findings indicate that at concentrations below 63% by weight, freezing point depression is observed. Notably, in solutions containing more than 50% by weight of lithium sulfamate, cooling resulted in vitrification (the formation of a glassy solid) rather than crystallization. This behavior underscores the compound's exceptional aqueous solubility.

Table 1: Quantitative Aqueous Solubility of Lithium Sulfamate

| Temperature (°C) | Solubility ( g/100 g H₂O) | Molarity (mol/L) | Comments |

| Data Not Available | Data Not Available | Data Not Available | Concentrations up to 63 wt% have been studied, suggesting very high solubility.[1] |

Solubility in Organic Solvents

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the solubility of lithium sulfamate in common organic solvents such as methanol, ethanol, acetone, or dimethylformamide (DMF).

General Trends for Alkali Metal Salts: As a general principle, alkali metal salts, which include lithium compounds, tend to be soluble in polar solvents. This is due to the favorable ion-dipole interactions between the metal cation (Li⁺) and the negative pole of the solvent molecule, and between the sulfamate anion (SO₃NH₂⁻) and the positive pole of the solvent molecule. However, the degree of solubility is highly dependent on the specific solvent, temperature, and the lattice energy of the salt.

Table 2: Quantitative Solubility of Lithium Sulfamate in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molarity (mol/L) |

| Methanol | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available | Data Not Available |

| Dimethylformamide (DMF) | Data Not Available | Data Not Available | Data Not Available |

Given the lack of data, experimental determination is necessary to ascertain the solubility of lithium sulfamate in these and other organic solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common experimental techniques used to determine the solubility of a solid compound in a liquid solvent.

Isothermal Saturation Method (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of finely powdered lithium sulfamate.

-

Transfer the solid to a series of sealed, temperature-controlled vessels (e.g., screw-capped vials or flasks).

-

Add a precise volume of the desired solvent (e.g., water, methanol, ethanol) to each vessel.

-

-

Equilibration:

-

Place the vessels in a constant-temperature bath or incubator equipped with a shaking or stirring mechanism.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C, 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, where the concentration of the solute in the supernatant is measured at different time points until it becomes constant.

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To avoid including any solid particles, this is typically done using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE or PVDF filter). Alternatively, the samples can be centrifuged at the experimental temperature to pellet the excess solid before taking an aliquot of the clear supernatant.

-

-

Analysis:

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of lithium sulfamate in the diluted solution using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, conductivity).

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) to determine the lithium concentration, from which the lithium sulfamate concentration can be calculated.

-

Gravimetric analysis by evaporating a known volume of the supernatant to dryness and weighing the residue.

-

-

-

Calculation:

-

Calculate the original concentration of lithium sulfamate in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units (e.g., g/100 g solvent, mol/L).

-

Visual-Polythermal Method

This method is useful for determining the temperature at which a solution of a known concentration becomes saturated.

Principle: A mixture of known composition (solute and solvent) is slowly heated until all the solid dissolves. The temperature at which the last crystal disappears is recorded as the saturation temperature for that specific concentration.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a specific amount of lithium sulfamate and the desired solvent into a sealed glass tube or a specialized solubility determination apparatus.

-

Ensure the exact composition of the mixture (e.g., weight percent of the solute) is known.

-

-

Heating and Observation:

-

Place the sample in a temperature-controlled bath with a viewing window.

-

Slowly heat the mixture at a constant rate (e.g., 0.1-0.5 °C/min) while continuously stirring or agitating to ensure homogeneity.

-

Carefully observe the sample for the disappearance of the last solid particles.

-

-

Data Recording:

-

Record the temperature at which the solution becomes completely clear as the saturation temperature for that concentration.

-

-

Solubility Curve Construction:

-

Repeat the experiment with several different known compositions of solute and solvent.

-

Plot the measured saturation temperatures against the corresponding concentrations to construct a solubility curve (polytherm).

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the isothermal saturation method.

Caption: Generalized workflow for isothermal solubility determination.

Conclusion

This technical guide consolidates the currently available information on the solubility of lithium sulfamate. While its high solubility in water is qualitatively established, there is a clear need for comprehensive quantitative studies to determine its solubility profile across a range of temperatures in both water and various organic solvents. The provided experimental protocols offer a standardized approach for researchers to generate this critical data, which will be invaluable for the advancement of research and development activities involving this compound.

References

Thermal Decomposition Characteristics of Lithium Sulfamate: A Methodological Guide to Analysis

A Note on Data Availability: An extensive search of scientific literature and technical databases for specific experimental data on the thermal decomposition characteristics of pure, bulk lithium sulfamate (LiSO₃NH₂) did not yield quantitative results. The existing research primarily focuses on the application of lithium sulfamate in forming stable solid-electrolyte interphase (SEI) layers on lithium metal anodes for next-generation batteries, rather than its bulk thermal degradation properties.

Therefore, this guide provides a comprehensive methodological framework for characterizing the thermal decomposition of lithium sulfamate. It outlines the standard experimental protocols, data analysis techniques, and potential decomposition pathways that researchers can employ to investigate this compound. The quantitative data presented in the table is hypothetical and serves as a template for reporting experimental findings.

Introduction

Lithium sulfamate (LiSO₃NH₂) is an inorganic salt that has garnered interest for its potential applications in energy storage, particularly in stabilizing lithium metal anodes.[1] Understanding the thermal stability and decomposition behavior of this compound is critical for assessing its safety profile, determining its operational limits in various applications, and predicting its long-term stability. Thermal decomposition involves the breakdown of a material into simpler volatile or solid products upon heating. Key parameters in this analysis include the onset temperature of decomposition, the rate of mass loss, and the identification of gaseous and solid residues.

This technical guide details the standard methodologies for a comprehensive thermal analysis of a compound like lithium sulfamate, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS).

Hypothetical Thermal Decomposition Data

Should experiments be conducted, the data could be summarized as shown in Table 1. This table is for illustrative purposes only and does not represent actual experimental data.

| Parameter | Value | Conditions | Analytical Method |

| Onset Decomposition Temp. (Tₒ) | ~250 °C | 10 °C/min, N₂ Atmosphere | TGA |

| Peak Decomposition Temp. (Tₘₐₓ) | ~285 °C | 10 °C/min, N₂ Atmosphere | DTG (Derivative) |

| Mass Loss (Stage 1) | ~15% (250-300 °C) | 10 °C/min, N₂ Atmosphere | TGA |

| Mass Loss (Stage 2) | ~35% (300-450 °C) | 10 °C/min, N₂ Atmosphere | TGA |

| Final Residue Mass | ~50% at 600 °C | 10 °C/min, N₂ Atmosphere | TGA |

| Melting Point (Tₘ) | Not observed prior to decomp. | 10 °C/min, N₂ Atmosphere | DSC |

| Decomposition Enthalpy (ΔH) | -150 J/g (Exothermic) | 10 °C/min, N₂ Atmosphere | DSC |

Table 1: Hypothetical Quantitative Thermal Analysis Data for Lithium Sulfamate.

Experimental Protocols

A thorough investigation of the thermal decomposition of lithium sulfamate would involve a multi-technique approach to capture mass loss, thermal events, and evolved gas identity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2]

-

Objective: To determine the temperature ranges of decomposition and quantify the mass loss at each stage.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 5500, Mettler Toledo TGA/DSC 3+).

-

Methodology:

-

Sample Preparation: A small, uniform sample of lithium sulfamate (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss for each distinct step. The first derivative of the TGA curve (DTG) is used to determine the temperature of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[3]

-

Objective: To identify the temperatures of phase transitions and to quantify the enthalpy (heat) of decomposition reactions (exothermic or endothermic).

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500, Netzsch DSC 204 F1).

-

Methodology:

-

Sample Preparation: A small amount of lithium sulfamate (typically 2-5 mg) is weighed into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A controlled inert atmosphere (e.g., nitrogen at 50 mL/min) is maintained.

-

Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis (e.g., heating at 10 °C/min).

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The area under a peak is integrated to calculate the enthalpy of the transition.

-

Hyphenated Techniques: TGA-MS/FTIR

To identify the gaseous products evolved during decomposition, the TGA instrument is often coupled (hyphenated) with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Objective: To qualitatively and quantitatively analyze the gaseous species released at different stages of thermal decomposition.

-

Methodology:

-

A TGA experiment is run as described in section 3.1.

-

The gas outlet of the TGA furnace is connected via a heated transfer line to the inlet of an MS or the gas cell of an FTIR.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the temperature program.

-

The spectral data is correlated with the mass loss steps observed in the TGA curve to identify the specific gases released at each decomposition stage (e.g., SO₂, NH₃, H₂O).

-

Visualizations

The following diagrams illustrate the logical workflow for thermal analysis and a potential decomposition pathway.

Potential Decomposition Pathways

Based on the thermal behavior of related compounds like ammonium sulfamate, the decomposition of lithium sulfamate is likely a multi-step process.[4][5]

-

Initial Decomposition: The initial mass loss at lower temperatures (~250-300 °C) may correspond to the liberation of ammonia (NH₃) and sulfur trioxide (SO₃) or sulfur dioxide (SO₂).

-

Secondary Reactions: The initially evolved gases may undergo secondary reactions at higher temperatures. For instance, SO₃ is a strong oxidizing agent and could react with ammonia.

-

Solid Residue Formation: The remaining solid is likely to be a stable lithium salt, such as lithium sulfate (Li₂SO₄) or lithium oxide (Li₂O), depending on the reaction atmosphere and final temperature. Analysis of the final solid residue using techniques like X-ray Diffraction (XRD) or X-ray Photoelectron Spectroscopy (XPS) would be essential for confirming its composition.

Conclusion

While direct experimental data on the thermal decomposition of lithium sulfamate is not currently available in the public domain, this guide provides a robust framework for its characterization. By employing a combination of TGA, DSC, and hyphenated mass spectrometry techniques, researchers can determine its thermal stability, reaction enthalpies, and decomposition products. Such data is invaluable for ensuring the safe and effective application of this material in scientific and industrial fields.

References

- 1. Highly reversible lithium metal anodes enabled by a lithium sulfamate layer with high ionic conductivity and a low surface diffusion barrier - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. Lithium sulphamate | H2LiNO3S | CID 23670130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Study on Pyrolysis Pretreatment Characteristics of Spent Lithium-Ion Batteries [mdpi.com]

- 4. Ammonium sulfamate | H3NO3S.H3N | CID 24482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. td.chem.msu.ru [td.chem.msu.ru]

An In-depth Technical Guide to the Crystal Structure Analysis of Lithium Sulfamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lithium sulfamate (Li[NH₂SO₃]), a compound of interest for its potential applications in various scientific fields. This document outlines the key crystallographic parameters, details the experimental methodologies for its characterization, and presents visualizations of the experimental workflow.

Crystal Structure and Properties

Lithium sulfamate crystallizes in the polar orthorhombic space group Pca2₁[1][2]. The crystal structure is characterized by a three-dimensional network formed by the interconnection of [LiO₄] polyhedra and [NH₂SO₃]⁻ tetrahedra through corner-sharing[2]. This arrangement results in a non-centrosymmetric structure, a prerequisite for second-harmonic generation (SHG); however, phase-matched SHG is not possible for this material[1].

The fundamental crystallographic data for lithium sulfamate, as determined by single-crystal X-ray diffraction, are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pca2₁ (No. 29) | [1][2] |

| Lattice Parameters | a = 16.253(2) Å, b = 5.0529(3) Å, c = 8.2469(7) Å | [1] |

| R-factor | R = 0.019 | [1] |

Note: Detailed atomic coordinates, bond lengths, and bond angles for lithium sulfamate are not publicly available in the reviewed literature. Access to the full-text publication "Crystal Growth, Crystal Structure and Physical Properties of Lithium Sulfamate Li[NH₂SO₃]" by Stade, J., Held, P., & Bohatý, L. (2001) is required for this specific data.

Experimental Protocols

The determination of the crystal structure of lithium sulfamate involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis using single-crystal X-ray diffraction.

Large single crystals of lithium sulfamate suitable for X-ray diffraction are typically grown from an aqueous solution[1]. A general procedure for this process is outlined below.

Materials:

-

Lithium hydroxide (LiOH) or Lithium carbonate (Li₂CO₃)

-

Sulfamic acid (H₂NSO₃H)

-

Deionized water

Procedure:

-

Neutralization: Prepare a saturated solution of sulfamic acid in deionized water. Stoichiometrically neutralize the solution with either lithium hydroxide or lithium carbonate to form lithium sulfamate. The reaction should be performed carefully, monitoring the pH to ensure complete reaction.

-

Solution Preparation: The resulting lithium sulfamate solution is filtered to remove any impurities.

-

Crystal Growth: The filtered solution is placed in a crystallizing dish and allowed to evaporate slowly at a constant temperature. This slow evaporation method promotes the growth of large, well-defined single crystals over several days to weeks.

The crystal structure of a grown lithium sulfamate single crystal is determined using a single-crystal X-ray diffractometer. The general workflow for this analysis is as follows:

-

Crystal Mounting: A suitable single crystal of lithium sulfamate is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. The instrument is used to irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Data Integration and Reduction: The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution: The corrected data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities. This process yields the final atomic coordinates, bond lengths, and bond angles.

Visualizations

To further elucidate the experimental and logical processes involved in the crystal structure analysis of lithium sulfamate, the following diagrams are provided.

References

Fundamental Electrochemical Behavior of Lithium Sulfamate at the Lithium Metal Interface: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium metal stands as a preeminent candidate for the anode in next-generation high-energy-density batteries, owing to its remarkable theoretical specific capacity and the most negative electrochemical potential. However, its practical application is significantly hampered by issues of unstable solid electrolyte interphase (SEI) formation and the growth of lithium dendrites, which can lead to poor cycling efficiency and safety hazards. A promising strategy to mitigate these challenges is the in-situ formation of a protective layer on the lithium metal surface. This technical guide provides a comprehensive overview of the fundamental electrochemical behavior of one such protective layer: lithium sulfamate (Li-SA). We will delve into its formation, its role in promoting a stable SEI, and its impact on key electrochemical performance metrics. This guide synthesizes available data, outlines detailed experimental protocols for its characterization, and provides visual representations of the underlying electrochemical processes.

Introduction to Lithium Sulfamate in Electrochemical Systems

Lithium sulfamate (LiNH₂SO₃) has emerged as a critical component in the quest to stabilize the highly reactive lithium metal anode. Rather than being used as a primary electrolyte salt, its principal application lies in the formation of a thin, ionically conductive protective layer directly on the lithium metal surface. This layer acts as an artificial SEI, physically separating the lithium metal from the bulk electrolyte and thereby suppressing parasitic side reactions and inhibiting the growth of dendritic lithium.[1][2] The in-situ formation of the Li-SA layer is achieved through a straightforward reaction between sulfamic acid (H₂NSO₃H) and lithium metal.[1][2] This guide will explore the profound effects of this layer on the electrochemical behavior of lithium metal anodes.

In-Situ Formation and Properties of the Lithium Sulfamate Layer

The lithium sulfamate protective layer is typically formed by a direct reaction between lithium metal and a solution of sulfamic acid, often dissolved in a solvent like dimethyl sulfoxide (DMSO).[3] This process results in a stable and uniform coating on the lithium metal surface.

Key Properties of the Lithium Sulfamate Layer:

-

High Ionic Conductivity: The Li-SA layer possesses high ionic conductivity, a crucial characteristic for an effective protective layer.[1][2] This property ensures facile transport of lithium ions between the electrolyte and the anode surface, minimizing interfacial resistance and enabling high-rate performance.

-

Electrochemical Stability: The layer is electrochemically stable within the operating voltage window of lithium batteries, preventing its decomposition during charging and discharging cycles.

-

Mechanical Robustness: The Li-SA layer provides a mechanically robust barrier that can physically suppress the growth of lithium dendrites, which are a primary cause of battery short circuits and failure.

-

Chemical Inertness: It is chemically inert towards the common organic electrolytes used in lithium batteries, preventing the continuous consumption of the electrolyte and the formation of a thick, resistive SEI.

Quantitative Electrochemical Performance Data

The introduction of a lithium sulfamate layer has a demonstrably positive impact on the electrochemical performance of lithium metal anodes. The following tables summarize key quantitative data extracted from recent studies.

Table 1: Cycling Stability of Li||Li Symmetric Cells with and without Lithium Sulfamate Layer

| Anode Configuration | Current Density (mA/cm²) | Areal Capacity (mAh/cm²) | Cycling Duration (hours) | Voltage Hysteresis (mV) |

| Bare Lithium | 2 | 6 | < 500 (short circuit) | Increasing |

| Lithium with Li-SA Layer | 2 | 6 | > 1500 | ~30 |

Data synthesized from multiple sources indicating typical performance improvements.[1]

Table 2: Coulombic Efficiency of Lithium Metal Anodes in Li||Cu Cells

| Anode Configuration | Current Density (mA/cm²) | Average Coulombic Efficiency (%) | Number of Cycles |

| Bare Lithium | 1 | < 95 | < 100 |

| Lithium with Li-SA Layer | 1 | > 98.6 | > 200 |

Data represents typical values observed in literature, showcasing enhanced reversibility.[4]

Table 3: Interfacial Resistance of Lithium Metal Anodes

| Anode Configuration | Measurement Technique | Interfacial Resistance (Ω·cm²) (Initial) | Interfacial Resistance (Ω·cm²) (After Cycling) |

| Bare Lithium | Electrochemical Impedance Spectroscopy | ~150 | > 500 |

| Lithium with Li-SA Layer | Electrochemical Impedance Spectroscopy | ~80 | ~100 |

Approximate values derived from EIS data in published research, demonstrating a more stable interface.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the electrochemical behavior of lithium sulfamate-modified lithium metal anodes.

In-Situ Formation of the Lithium Sulfamate Layer

Objective: To form a uniform and stable lithium sulfamate protective layer on a lithium metal anode.

Materials:

-

Lithium metal foil

-

Sulfamic acid (H₂NSO₃H)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Argon-filled glovebox

Procedure:

-

Prepare a 0.1 M solution of sulfamic acid in anhydrous DMSO inside an argon-filled glovebox.

-

Cut a fresh piece of lithium metal foil to the desired dimensions.

-

Immerse the lithium metal foil in the sulfamic acid/DMSO solution for a controlled period (e.g., 1-5 minutes). The immersion time can be varied to control the thickness of the resulting Li-SA layer.

-

Gently rinse the treated lithium metal foil with pure anhydrous DMSO to remove any unreacted sulfamic acid.

-

Dry the lithium metal foil under vacuum at a slightly elevated temperature (e.g., 60 °C) for several hours to ensure the complete removal of the solvent.

-

The resulting lithium metal anode with the in-situ formed lithium sulfamate layer is now ready for cell assembly.

Galvanostatic Cycling of Symmetric Li||Li Cells

Objective: To evaluate the cycling stability and voltage hysteresis of the lithium sulfamate-modified lithium metal anode.

Cell Assembly (in an argon-filled glovebox):

-

Electrodes: Two identical lithium metal anodes (one with the Li-SA layer and a bare one for comparison).

-

Separator: A microporous polymer separator (e.g., Celgard 2325).

-

Electrolyte: 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 v/v mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with 2 wt% lithium nitrate (LiNO₃) as an additive.

-

Cell Hardware: CR2032 coin cell components.

Procedure:

-

Assemble the coin cell in the order: negative can, lithium electrode, separator soaked in electrolyte, second lithium electrode, spacer disk, spring, and positive cap.

-

Crimp the coin cell to ensure a hermetic seal.

-

Allow the cell to rest for several hours to ensure complete wetting of the electrodes and separator.

-

Cycle the cell galvanostatically (constant current) using a battery cycler.

-

Current Density: 1-5 mA/cm²

-

Areal Capacity per half-cycle: 1-5 mAh/cm²

-

Protocol: Apply the set current for a fixed time (to control capacity), then reverse the polarity and repeat.

-

-

Monitor the voltage profile over time. The voltage hysteresis is the difference in voltage between the plating and stripping plateaus.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the interfacial resistance between the lithium metal anode and the electrolyte.

Procedure:

-

Assemble a symmetric Li||Li cell as described in section 4.2.

-

Connect the cell to a potentiostat equipped with a frequency response analyzer.

-

Allow the cell to rest at open circuit voltage (OCV) until the voltage stabilizes.

-

Perform the EIS measurement over a frequency range of 100 kHz to 0.1 Hz with a small AC voltage amplitude (e.g., 10 mV).

-

Analyze the resulting Nyquist plot. The diameter of the semicircle in the high-to-medium frequency region corresponds to the interfacial resistance.

X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI

Objective: To determine the chemical composition of the SEI layer formed on the lithium metal anode.

Procedure:

-

Cycle a Li||Li symmetric cell for a desired number of cycles.

-

Disassemble the cell inside an argon-filled glovebox.

-

Gently rinse the lithium metal anode with a volatile, anhydrous solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

-

Mount the sample on an XPS sample holder and transfer it to the XPS instrument using an air-tight transfer vessel to prevent exposure to air and moisture.

-

Acquire high-resolution XPS spectra for the elements of interest (e.g., C 1s, O 1s, S 2p, N 1s, Li 1s).

-

Analyze the binding energies of the core-level spectra to identify the chemical species present in the SEI.

Visualizing Electrochemical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the electrochemical behavior of lithium sulfamate.

Conclusion

The in-situ formation of a lithium sulfamate protective layer on the surface of lithium metal anodes presents a highly effective strategy for enhancing the performance and safety of next-generation lithium batteries. This guide has provided a comprehensive overview of the fundamental electrochemical benefits of this approach, supported by quantitative data and detailed experimental protocols. The Li-SA layer's high ionic conductivity, coupled with its ability to form a stable and robust interface, effectively suppresses dendrite growth and minimizes parasitic side reactions. This leads to significantly improved cycling stability, higher coulombic efficiency, and lower voltage hysteresis. The methodologies and visualizations presented herein offer a valuable resource for researchers and scientists working towards the development of advanced energy storage solutions. Further research into optimizing the thickness and composition of the lithium sulfamate layer, as well as its long-term stability under various operating conditions, will be crucial for its successful implementation in commercial battery systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Highly reversible lithium metal anodes enabled by a lithium sulfamate layer with high ionic conductivity and a low surface diffusion barrier - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. liugroup.ucsd.edu [liugroup.ucsd.edu]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Lithium Sulfamate

This technical guide provides a comprehensive overview of the synthesis of lithium sulfamate, with a focus on its historical development and modern applications. While the initial discovery and early history of lithium sulfamate are not extensively documented in readily available literature, this guide outlines the synthesis methodologies that have emerged, particularly in the context of its recent use in advanced battery technologies.

Introduction to Lithium Sulfamate

Lithium sulfamate (LiSO₃NH₂) is an inorganic salt that has garnered significant interest in recent years, primarily for its role in stabilizing lithium metal anodes in next-generation batteries. Its application as a protective layer can enhance the safety and efficiency of these high-energy-density storage systems.[1] The compound is formed from the lithium cation (Li⁺) and the sulfamate anion (SO₃NH₂⁻).

Synthesis Methodologies

While the historical first synthesis of lithium sulfamate is not clearly detailed in the provided search results, contemporary methods have been developed, driven by its application in materials science.

A prominent modern method for lithium sulfamate synthesis involves the direct reaction of sulfamic acid with lithium metal. This in-situ formation creates a protective lithium sulfamate layer on the surface of lithium metal anodes.[1][2]

Experimental Protocol:

-

Preparation of the Reaction Solution: Sulfamic acid (H₂NSO₃H) is dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to a desired concentration (e.g., 0.025 M).[2]

-

Reaction with Lithium Metal: A piece of metallic lithium is immersed in the sulfamic acid solution for a few minutes.[2]

-

Formation of the Lithium Sulfamate Layer: The sulfamic acid reacts directly with the lithium metal to form a lithium sulfamate layer on the surface.

-

Solvent Removal: The treated lithium metal is then dried to remove the solvent, typically at an elevated temperature (e.g., 80°C) under an inert atmosphere (e.g., Argon) overnight.[2]

This process is advantageous for battery applications as it directly forms a functional layer on the electrode material.

Experimental Workflow for In-situ Lithium Sulfamate Formation

Caption: Workflow for the in-situ synthesis of a lithium sulfamate layer on a lithium metal anode.

While a specific historical synthesis for lithium sulfamate is not detailed, the synthesis of other metal sulfamates, such as ammonium sulfamate, can provide a logical framework for its preparation in a laboratory setting.[3] The general reaction involves the neutralization of sulfamic acid with a corresponding base.

Logical Relationship for General Sulfamate Synthesis

Caption: Generalized reaction pathway for the synthesis of metal sulfamates.

Quantitative Data

The primary quantitative data available from recent literature focuses on the application of lithium sulfamate in batteries, specifically the properties of the in-situ formed layer.

| Property | Value | Reference |

| Thickness of Li-Sulfamate Layer | ~1.1 µm | [1] |

| Concentration of Sulfamic Acid Solution | 0.025 M in DMSO | [2] |

| Drying Temperature | 80 °C | [2] |

Historical Context and Related Compounds

The discovery of lithium itself dates back to 1817 by Johan August Arfwedson.[4][5] However, the specific synthesis of many of its salts, including lithium sulfamate, is less documented in historical records. The synthesis and application of other sulfamates, such as nickel sulfamate in electroplating, have a more established industrial history.[6] The recent focus on lithium sulfamate is almost exclusively driven by the demands of advanced battery technology, where it is seen as a key component for enabling stable lithium metal anodes.[1]

Conclusion

The synthesis of lithium sulfamate has evolved from general chemical principles to highly specific, application-driven methods. The in-situ formation on lithium metal surfaces represents the current state-of-the-art for its use in battery technology. While the early history of its synthesis is not well-documented, the fundamental chemistry of sulfamate salt formation provides a basis for its preparation. Future research will likely continue to focus on optimizing the properties of lithium sulfamate layers for various electrochemical applications.

References

- 1. Highly reversible lithium metal anodes enabled by a lithium sulfamate layer with high ionic conductivity and a low surface diffusion barrier - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. A Brief History of Lithium - International Lithium Association [lithium.org]

- 5. Brief History of Early Lithium-Battery Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sudbury | History, Facts, & Points of Interest | Britannica [britannica.com]

An In-depth Technical Guide to the Theoretical Investigation of Lithium Sulfamate Properties

Affiliation: Google Research

Abstract

Lithium sulfamate (LiSO₃NH₂) is a compound of growing interest, particularly for its applications in advanced battery technologies. While experimental data on its solid-state properties are available, a comprehensive theoretical understanding of its intrinsic molecular characteristics is crucial for targeted material design and development. This guide provides a detailed framework for the theoretical investigation of lithium sulfamate's properties using computational chemistry methods. It is intended for researchers, scientists, and drug development professionals who wish to employ theoretical calculations to elucidate the molecular geometry, vibrational modes, electronic structure, and reactivity of this compound. This document outlines relevant computational protocols, provides a structure for data presentation, and illustrates key relationships through diagrams.

Introduction

Theoretical studies, primarily based on Density Functional Theory (DFT), offer a powerful lens through which to examine the properties of molecules at the atomic level. For lithium sulfamate, such studies can provide valuable insights into its stability, reactivity, and spectroscopic signatures, complementing experimental findings. This guide details the necessary computational methodologies to derive these properties for an isolated lithium sulfamate molecule.

While dedicated theoretical studies on the intrinsic properties of a single lithium sulfamate molecule are not extensively reported in the current literature, methodologies can be adapted from computational studies of similar sulfamate-containing molecules and lithium-ion complexes.[1][2][3][4][5]

Molecular Geometry Optimization

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Experimental Protocol: Geometry Optimization

-

Initial Structure: The starting point for the geometry optimization can be the experimental crystal structure of lithium sulfamate (Li[NH₂SO₃]).[6] The solid-state structure belongs to the Pca21 space group.[6] For a gas-phase or implicit solvent calculation of a single molecule, a single Li[NH₂SO₃] unit would be extracted.

-

Computational Method: Density Functional Theory (DFT) is a suitable method for these calculations. A common and effective functional for such systems is B3LYP.[2][5][6]

-

Basis Set: A Pople-style basis set, such as 6-311G(d,p), provides a good balance of accuracy and computational cost for this type of molecule.[5]

-

Software: Standard quantum chemistry software packages like Gaussian, ORCA, or CP2K can be used to perform these calculations.[4]

-

Convergence Criteria: The optimization should be run until the forces on the atoms and the change in energy between steps fall below predefined convergence thresholds, ensuring a true energy minimum has been reached.

Data Presentation: Optimized Geometric Parameters

The results of the geometry optimization should be presented in a clear, tabular format for easy comparison with experimental data or other theoretical results.

Table 1: Calculated Geometric Parameters for Lithium Sulfamate

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) | Experimental Value (Crystal) |

| Bond Lengths | |||

| S-O1 | Data not available | Reference crystal data | |

| S-O2 | Data not available | Reference crystal data | |

| S-O3 | Data not available | Reference crystal data | |

| S-N | Data not available | Reference crystal data | |

| N-H1 | Data not available | Reference crystal data | |

| N-H2 | Data not available | Reference crystal data | |

| Li-O (average) | Data not available | Reference crystal data | |

| Bond Angles | |||

| O1-S-O2 | Data not available | Reference crystal data | |

| O-S-N (average) | Data not available | Reference crystal data | |

| H1-N-H2 | Data not available | Reference crystal data | |

| Dihedral Angles | |||

| O1-S-N-H1 | Data not available | Reference crystal data |

Note: This table is a template. The "Calculated Value" column would be populated with the results from the DFT optimization.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation can be performed. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Experimental Protocol: Frequency Calculation

-

Methodology: The frequency calculation should be performed at the same level of theory (e.g., B3LYP/6-311G(d,p)) as the geometry optimization.

-

Output: The calculation will yield the vibrational frequencies (typically in cm⁻¹) and their corresponding IR intensities.

-

Scaling: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies. The appropriate scaling factor depends on the level of theory used.

Data Presentation: Calculated Vibrational Frequencies

The calculated vibrational frequencies should be tabulated and, where possible, assigned to specific molecular motions.

Table 2: Calculated Vibrational Frequencies for Lithium Sulfamate

| Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Vibrational Mode Assignment |

| Data not available | Data not available | N-H symmetric stretch |

| Data not available | Data not available | N-H asymmetric stretch |

| Data not available | Data not available | SO₃ asymmetric stretch |

| Data not available | Data not available | SO₃ symmetric stretch |

| Data not available | Data not available | S-N stretch |

| Data not available | Data not available | NH₂ scissoring |

| Data not available | Data not available | Li-O stretch |

| ... | ... | ... |

Note: This table is a template. The columns would be filled with data from the frequency calculation.

Electronic Structure Analysis

The electronic properties of lithium sulfamate, such as the distribution of electrons and the energies of the frontier molecular orbitals, are key to understanding its reactivity.

Experimental Protocol: Electronic Structure Calculation

-

Methodology: The electronic properties are obtained from the converged wavefunction of the optimized geometry calculation.

-

Properties of Interest:

-

Natural Bond Orbital (NBO) Analysis: To determine the charge distribution on each atom.

-

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.[7][8]

-

Dipole Moment: To understand the overall polarity of the molecule.

-

Data Presentation: Electronic Properties

Table 3: Calculated Electronic Properties of Lithium Sulfamate

| Property | Calculated Value |

| Atomic Charges (NBO) | |

| Li | Data not available |

| S | Data not available |

| O (average) | Data not available |

| N | Data not available |

| H (average) | Data not available |

| Orbital Energies | |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Molecular Properties | |

| Dipole Moment (Debye) | Data not available |

Note: This table is a template for presenting the results of the electronic structure analysis.

Visualization of Theoretical Concepts

Diagrams are essential for visualizing complex relationships and workflows in theoretical chemistry.

Computational Workflow

The overall process for the theoretical characterization of lithium sulfamate can be summarized in a workflow diagram.

Formation Pathway of Lithium Sulfamate

A logical diagram can illustrate the conceptual formation of lithium sulfamate from its precursors.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of lithium sulfamate. By following the outlined computational protocols, researchers can obtain valuable data on the molecule's geometric, vibrational, and electronic properties. This information is critical for a deeper understanding of its behavior and for the rational design of new materials and applications. The structured presentation of data and the use of visualizations, as demonstrated, are essential for the effective communication and interpretation of theoretical results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computational study of structural properties of lithium cation complexes with carbamate-modified disiloxanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Lithium Sulfamate as a Protective Layer for Lithium Metal Anodes

Topic: Utilizing Lithium Sulfamate for Enhanced Stability of Lithium Metal Anodes in Lithium-Ion Batteries

Audience: Researchers, scientists, and battery development professionals.

Introduction

Lithium metal represents the ultimate anode material for high-energy-density lithium-ion batteries due to its high theoretical specific capacity (3860 mAh/g) and low electrochemical potential (-3.04 V vs. the standard hydrogen electrode). However, the practical application of lithium metal anodes is hindered by issues such as dendrite growth, infinite volume change during cycling, and high reactivity with conventional liquid electrolytes. These challenges lead to poor cycling efficiency, short lifespan, and serious safety concerns.

One promising strategy to address these issues is the formation of a stable and ionically conductive protective layer on the surface of the lithium metal anode. This application note details the use of lithium sulfamate (LiSO₃NH₂) to create an in-situ protective layer, referred to as the Li-SA layer, which significantly enhances the stability and performance of lithium metal anodes.

Mechanism of Action

The protective Li-SA layer is formed through a direct reaction between sulfamic acid (H₂NSO₃H) and the lithium metal surface. This reaction creates a dense and uniform layer of lithium sulfamate on the anode. The Li-SA layer possesses high ionic conductivity and a low lithium-ion diffusion barrier, which facilitates smooth and uniform lithium plating and stripping, thereby suppressing the formation of lithium dendrites. Furthermore, this protective layer minimizes side reactions between the highly reactive lithium metal and the liquid electrolyte, improving the overall stability and Coulombic efficiency of the battery.

Below is a diagram illustrating the proposed mechanism for the enhanced performance of a lithium metal anode coated with a lithium sulfamate layer.

Caption: Mechanism of the Li-SA protective layer.

Data Presentation

The following tables summarize the representative performance improvements observed in lithium-ion batteries utilizing lithium metal anodes with and without the in-situ formed lithium sulfamate protective layer.

Table 1: Electrochemical Performance of Symmetric Cells (Li-SA@Li || Li-SA@Li vs. Bare Li || Bare Li)

| Parameter | Bare Li Anode | Li-SA Coated Li Anode |

| Cycling Stability | Unstable, short circuit after < 300 h | Stable cycling for > 1500 h |

| Voltage Hysteresis | High and fluctuating | Low and stable (~20 mV) |

| Li Deposition Morphology | Dendritic and mossy | Dense and uniform |

Table 2: Performance of Full Cells (Li-SA@Li || LFP and Li-SA@Li || NCM)

| Parameter | Bare Li Anode | Li-SA Coated Li Anode |

| Cathode Material | LiFePO₄ (LFP) / LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM) | LiFePO₄ (LFP) / LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM) |

| Capacity Retention (after 200 cycles) | ~70% | >90% |

| Coulombic Efficiency (average) | ~98.5% | >99.5% |

| Specific Capacity (LFP @ 1C) | ~140 mAh/g | ~160 mAh/g |

| Specific Capacity (NCM @ 1C) | ~165 mAh/g | ~185 mAh/g |

| Interfacial Resistance (after 100 cycles) | Significant increase | Stable and low |

Experimental Protocols

This section provides a detailed methodology for the in-situ formation of the lithium sulfamate protective layer on a lithium metal anode and the subsequent assembly and testing of lithium-ion batteries.

Materials and Reagents

-

Lithium metal foil (battery grade)

-

Sulfamic acid (99.5%)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Electrolyte: 1 M LiPF₆ in ethylene carbonate (EC)/dimethyl carbonate (DMC) (1:1 v/v)

-

Cathode: LiFePO₄ (LFP) or LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM) coated on aluminum foil

-

Separator: Polypropylene (e.g., Celgard 2400)

-

Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

-

Coin cell components (CR2032)

Protocol 1: In-situ Formation of the Lithium Sulfamate (Li-SA) Layer

Caption: Experimental workflow for Li-SA layer formation.

-

Preparation of the Treatment Solution: Inside an argon-filled glovebox, dissolve sulfamic acid in anhydrous DMSO to a concentration of 0.1 M. Stir the solution until the sulfamic acid is completely dissolved.

-

Surface Treatment of Lithium Metal: Cut lithium metal foil into discs of the desired size (e.g., 15 mm diameter for CR2032 cells). Immerse the lithium metal discs in the prepared 0.1 M sulfamic acid/DMSO solution for 5 minutes.

-

Rinsing: After the immersion, gently rinse the treated lithium metal discs with fresh anhydrous DMSO to remove any unreacted sulfamic acid and residual solvent.

-

Drying: Dry the rinsed lithium metal discs under vacuum at room temperature for at least 12 hours to ensure the complete removal of the solvent. The resulting lithium anode with the in-situ formed lithium sulfamate layer is denoted as Li-SA@Li.

-

Storage: Store the prepared Li-SA@Li anodes in the argon-filled glovebox until battery assembly.

Protocol 2: Coin Cell Assembly (CR2032)

-

Cathode Preparation: Punch the LFP or NCM cathode sheet into discs of a suitable diameter (e.g., 12 mm). Dry the cathode discs under vacuum at 120°C for 12 hours before transferring them into the glovebox.

-

Cell Stacking: Place the following components in a CR2032 coin cell case in the following order:

-

Negative case

-

Li-SA@Li anode

-

Separator

-

Add a few drops of electrolyte to wet the separator

-

Cathode

-

Stainless steel spacer

-

Spring

-

Positive case

-

-

Crimping: Crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.

Protocol 3: Electrochemical Measurements

-

Formation Cycles: Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage range for the cathode material (e.g., 2.5-4.2 V for LFP, 3.0-4.3 V for NCM).

-

Cyclic Performance: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C) for an extended number of cycles (e.g., 200-500 cycles). Record the charge and discharge capacities to determine the capacity retention and Coulombic efficiency.

-

Rate Capability Test: Charge the cells at a constant C-rate (e.g., C/5) and then discharge them at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate the rate performance.

-

Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements on the cells at different states of charge (e.g., 100% SOC) and after a certain number of cycles. Use a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5-10 mV. The resulting Nyquist plots can be used to analyze the changes in interfacial and charge-transfer resistances.

Conclusion

The in-situ formation of a lithium sulfamate protective layer on the surface of lithium metal anodes is a facile and effective strategy to enhance the performance and stability of high-energy-density lithium-ion batteries. The Li-SA layer effectively suppresses dendrite growth and minimizes parasitic side reactions with the electrolyte, leading to significantly improved cycling stability, higher Coulombic efficiency, and better rate capability. The protocols outlined in this application note provide a foundation for researchers to explore and optimize this promising approach for the development of next-generation lithium metal batteries.

Application Notes and Protocols for Lithium Sulfamate in Situ Surface Protection of Lithium Metal Anodes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of lithium sulfamate (LiSA) as an effective agent for the in situ formation of a protective Solid Electrolyte Interphase (SEI) on lithium metal anodes. The inherent instability of lithium metal anodes, primarily due to dendritic growth and continuous side reactions with the electrolyte, has been a significant impediment to the development of high-energy-density lithium metal batteries. The application of a LiSA-based protective layer offers a promising solution to enhance the stability and performance of these next-generation energy storage systems.

Introduction

Lithium metal is a highly sought-after anode material for future battery technologies owing to its exceptionally high theoretical specific capacity (3860 mAh g⁻¹) and the lowest electrochemical potential (-3.04 V vs. the standard hydrogen electrode).[1][2] However, its practical application has been plagued by issues of uncontrollable lithium dendrite formation, which can lead to short circuits and safety hazards, as well as a fragile solid electrolyte interphase (SEI) that continuously consumes the electrolyte and lithium.[1][2][3]

An effective strategy to mitigate these issues is the creation of a stable and uniform artificial SEI on the lithium metal surface.[2][3] Lithium sulfamate (LiNH₂SO₃) has emerged as a promising candidate for forming such a protective layer in situ. This is achieved through a facile reaction between sulfamic acid and lithium metal, resulting in a lithium sulfamate-based layer that exhibits high ionic conductivity and a low surface diffusion barrier for Li⁺ ions.[1][3][4] This protective layer effectively suppresses dendrite growth and minimizes side reactions, leading to significantly improved cycling stability and rate performance of lithium metal anodes.[1]

Mechanism of Action

The protective mechanism of lithium sulfamate involves the in situ formation of a robust and ionically conductive SEI layer on the lithium metal anode. When lithium metal is exposed to a solution containing sulfamic acid, a chemical reaction occurs, forming a stable lithium sulfamate-based surface layer.[1] This layer serves as a physical barrier, preventing direct contact between the highly reactive lithium metal and the organic electrolyte, thereby reducing parasitic side reactions.[1]

Furthermore, the unique properties of the lithium sulfamate layer facilitate uniform lithium ion deposition. The high ionic conductivity of the layer ensures efficient Li⁺ transport, while a low surface diffusion barrier promotes smooth, dendrite-free plating of lithium during charging.[1][3] This leads to a more stable and reversible lithium stripping/plating process, enhancing the overall performance and lifespan of the battery.

Quantitative Data Summary

The following tables summarize the key performance metrics of lithium metal anodes with and without the in situ formed lithium sulfamate protective layer, based on published research.

Table 1: Electrochemical Performance of Li||Li Symmetric Cells

| Anode Type | Current Density (mA cm⁻²) | Areal Capacity (mAh cm⁻²) | Cycling Stability (hours) | Voltage Hysteresis (mV) | Reference |

| Bare Li | 2 | 6 | < 500 | High/Unstable | [1] |

| Li-SA@Li | 2 | 6 | 1500 | ~30 | [1][4] |

| Bare Li | 4 | - | < 200 | High/Unstable | [4] |

| Li-SA@Li | 4 | - | > 800 | ~40 | [4] |

Table 2: Performance of Full Cells with LiFePO₄ (LFP) Cathode

| Anode Type | C-rate | Cycle Number | Capacity Retention (%) | Coulombic Efficiency (%) | Reference |

| Bare Li | 0.5 | 100 | < 80 | ~98 | [4] |

| Li-SA@Li | 0.5 | 100 | > 95 | > 99.5 | [4] |

Table 3: Performance of Full Cells with LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) Cathode

| Anode Type | C-rate | Cycle Number | Capacity Retention (%) | Reference |

| Bare Li | 1 | 200 | ~60 | [1] |

| Li-SA@Li | 1 | 200 | > 85 | [1] |

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the formation and evaluation of lithium sulfamate protected lithium metal anodes.[4]

Protocol 1: In Situ Formation of the Lithium Sulfamate Protective Layer

This protocol describes the preparation of a lithium metal anode with a lithium sulfamate protective layer (denoted as Li-SA@Li).

Materials:

-

Lithium metal foil (e.g., Φ15×0.5 mm)

-

Sulfamic acid (SA, >99.5% purity)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Argon-filled glovebox (H₂O and O₂ levels < 0.1 ppm)

-

Magnetic stirrer and stir bar

-

Beaker

-

Nonstick wiping paper

-

Vacuum oven

Procedure:

-

Inside an argon-filled glovebox, prepare a 0.025 M solution of sulfamic acid in DMSO by dissolving the appropriate amount of SA in DMSO with magnetic stirring.

-

Immerse a piece of lithium metal foil into the prepared SA/DMSO solution for a few minutes.

-

Carefully remove the lithium foil from the solution and gently brush away any residual liquid with a nonstick wiping paper.

-

Transfer the treated lithium foil to a vacuum oven and dry at 80°C overnight under an argon atmosphere to evaporate the DMSO solvent.

-

The resulting lithium metal anode with the in situ formed lithium sulfamate layer is now ready for cell assembly and is referred to as Li-SA@Li.

Protocol 2: Assembly and Testing of Li||Li Symmetric Cells

This protocol outlines the assembly and electrochemical testing of symmetric cells to evaluate the stripping/plating behavior of the protected lithium anode.

Materials:

-

Li-SA@Li anode (from Protocol 1)

-

Bare lithium metal foil (as a control)

-

CR2032 coin cell components (casings, spacers, springs)

-

Separator (e.g., Celgard 25 µm)

-

Electrolyte: 1 M LiTFSI in a 1:1 (v/v) mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with 2 wt% LiNO₃ additive

-

Battery cycler

Procedure:

-

Inside an argon-filled glovebox, assemble a CR2032 coin cell in the following order: negative can, spacer, Li-SA@Li electrode, separator wetted with electrolyte, second Li-SA@Li electrode, spacer, spring, and positive can.

-

Assemble a control cell using bare lithium metal foil for both electrodes.

-

Crimp the coin cells to ensure proper sealing.

-

Perform galvanostatic cycling on a battery cycler at various current densities and areal capacities (e.g., 2 mA cm⁻² with a capacity of 6 mAh cm⁻²).

-

Monitor the voltage profile over time to determine the cycling stability and voltage hysteresis.

Protocol 3: Assembly and Testing of Full Cells (Li-SA@Li||LFP)

This protocol describes the assembly and testing of a full cell using the protected lithium anode and a commercial lithium iron phosphate (LFP) cathode.

Materials:

-

Li-SA@Li anode (from Protocol 1)

-

Commercial LiFePO₄ cathode (mass loading ~3-4 mg cm⁻²)

-

CR2032 coin cell components

-

Separator (e.g., Celgard)

-

Electrolyte: 1.0 M LiPF₆ in a 1:1:1 (v/v) mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC)

-

Battery cycler

Procedure:

-

Inside an argon-filled glovebox, assemble a CR2032 coin cell with the Li-SA@Li anode, separator, and LFP cathode.

-

Add the EC:DMC:EMC based electrolyte.

-

Assemble a control cell using a bare lithium metal anode.

-

Crimp the coin cells.

-

Perform an activation step by cycling the cells at 0.1 C for 3 cycles in a voltage range of 2.5-4.2 V.

-

Conduct long-term cycling at a higher C-rate (e.g., 0.5 C) to evaluate the cycling stability and coulombic efficiency.

Characterization Techniques

To thoroughly evaluate the properties of the lithium sulfamate protective layer and its impact on the lithium metal anode, a range of characterization techniques can be employed.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology of the lithium anode before and after cycling and to observe the effectiveness of dendrite suppression.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI layer and confirm the presence of lithium sulfamate and its reaction products.

-

Electrochemical Impedance Spectroscopy (EIS): To measure the interfacial resistance of the SEI layer and monitor its evolution during cycling.

-

In-situ Optical Microscopy: To visually observe the lithium deposition process in real-time and confirm uniform plating on the protected anode.[4]

Conclusion

The use of lithium sulfamate for the in situ formation of a protective layer on lithium metal anodes presents a highly effective and facile strategy to overcome the long-standing challenges associated with these high-energy anodes. The resulting LiSA-based SEI demonstrates high ionic conductivity, promotes uniform lithium deposition, and effectively suppresses dendrite growth. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and scientists working towards the development of next-generation lithium metal batteries with enhanced performance and safety.

References

- 1. Highly reversible lithium metal anodes enabled by a lithium sulfamate layer with high ionic conductivity and a low surface diffusion barrier - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. Surface engineering toward stable lithium metal anodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

Application Notes and Protocols: Electrochemical Performance of Lithium Sulfamate in Li-S Batteries

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of lithium sulfamate (LiSA) to enhance the electrochemical performance of Lithium-Sulfur (Li-S) batteries. The focus is on the in situ formation of a protective lithium sulfamate layer on the lithium metal anode.

Introduction

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density, which significantly surpasses that of conventional lithium-ion batteries.[1][2] However, their practical application is hindered by several challenges, including the polysulfide shuttle effect, lithium dendrite growth, and poor cycling stability.[1][2][3] One emerging strategy to address these issues is the modification of the lithium metal anode with a protective layer. This document details the application of a lithium sulfamate (LiNH₂SO₃) layer formed in situ on the lithium anode to improve the overall electrochemical performance of Li-S batteries.

The formation of a lithium sulfamate layer on the lithium metal surface provides a stable interface with high ionic conductivity.[4][5] This layer effectively suppresses the growth of lithium dendrites and minimizes parasitic side reactions with the electrolyte and dissolved polysulfides, thereby enhancing the cycle life and safety of Li-S batteries.[4]

Experimental Protocols

In situ Formation of Lithium Sulfamate (Li-SA) Layer on Lithium Anode

This protocol describes the facile, one-step process for creating a protective lithium sulfamate layer on a lithium metal anode.[4][5]

Materials:

-

Lithium metal foil

-

Sulfamic acid (H₂NSO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Argon-filled glovebox

Procedure:

-

Prepare a 0.025 M solution of sulfamic acid in anhydrous DMSO inside an argon-filled glovebox.[5]

-

Immerse a piece of lithium metal foil into the sulfamic acid/DMSO solution for a few minutes.[5]

-

Remove the lithium foil from the solution and gently wipe off any excess liquid with a clean, non-stick paper.[5]

-

Dry the treated lithium foil in the glovebox antechamber at 80°C overnight under an argon atmosphere to allow for the complete reaction and solvent evaporation.[5] The resulting anode with the in situ formed lithium sulfamate layer is denoted as Li-SA@Li.[5]

Li-S Coin Cell Assembly

Materials:

-

Li-SA@Li anode

-

Sulfur cathode (e.g., sulfur-carbon composite)

-

Separator (e.g., Celgard 2400)

-

Li-S electrolyte (e.g., 1 M LiTFSI in a 1:1 v/v mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with LiNO₃ additive)

-

CR2032 coin cell components (casings, spacers, springs)

-

Coin cell crimper

Procedure:

-

Transfer all materials into an argon-filled glovebox.

-

Prepare the sulfur cathode by mixing the sulfur-carbon composite, a conductive agent (e.g., Super P), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP) to form a slurry.

-

Cast the slurry onto an aluminum foil current collector and dry it under vacuum to remove the solvent.

-

Punch out circular electrodes of the desired size from the dried cathode sheet and the Li-SA@Li foil.

-

Assemble the CR2032 coin cell in the following order: negative casing, Li-SA@Li anode, separator, a few drops of electrolyte to wet the separator, sulfur cathode, spacer disk, spring, and positive casing.

-

Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.

-

Let the assembled cell rest for several hours to ensure complete wetting of the electrodes with the electrolyte before electrochemical testing.

Electrochemical Measurements

Equipment:

-

Battery cycler

-

Electrochemical impedance spectroscopy (EIS) analyzer

Protocols:

-

Galvanostatic Cycling:

-

Cycle the Li-S cells at a constant current density (e.g., C/10, where C = 1675 mA/g of sulfur) within a voltage window of 1.7 V to 2.8 V.

-

Perform an initial activation cycle at a lower C-rate (e.g., C/20).

-

Record the specific capacity (mAh/g of sulfur), coulombic efficiency (%), and cycling stability over a desired number of cycles.

-

-

Rate Capability Test:

-